4-Methoxy-3-(pyrrolidine-1-sulfonyl)aniline
Overview
Description
4-Methoxy-3-(pyrrolidine-1-sulfonyl)aniline is an organic compound with the molecular formula C11H16N2O3S It is characterized by the presence of a methoxy group, a pyrrolidine ring, and a sulfonyl group attached to an aniline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-3-(pyrrolidine-1-sulfonyl)aniline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-methoxyaniline and pyrrolidine.
Sulfonylation: The 4-methoxyaniline undergoes sulfonylation using a sulfonyl chloride derivative, such as pyrrolidine-1-sulfonyl chloride, in the presence of a base like triethylamine. This reaction is usually carried out in an organic solvent such as dichloromethane at low temperatures to control the reaction rate and yield.
Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound would follow similar synthetic routes but on a larger scale. The process would be optimized for cost-efficiency and yield, often involving continuous flow reactors and automated purification systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-3-(pyrrolidine-1-sulfonyl)aniline can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones under strong oxidative conditions.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO), chromium trioxide (CrO).
Reduction: Hydrogen gas (H), palladium on carbon (Pd/C).
Substitution: Nitric acid (HNO), sulfuric acid (HSO), halogens (Cl, Br).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield quinones, while reduction of a nitro group would produce an amine.
Scientific Research Applications
4-Methoxy-3-(pyrrolidine-1-sulfonyl)aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery programs due to its ability to interact with various biological targets.
Industry: Utilized in the development of specialty chemicals and materials, including dyes and polymers.
Mechanism of Action
The mechanism by which 4-Methoxy-3-(pyrrolidine-1-sulfonyl)aniline exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The sulfonyl group can form strong interactions with protein targets, while the methoxy group can influence the compound’s solubility and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxy-3-(morpholine-1-sulfonyl)aniline
- 4-Methoxy-3-(piperidine-1-sulfonyl)aniline
- 4-Methoxy-3-(thiomorpholine-1-sulfonyl)aniline
Comparison
Compared to its analogs, 4-Methoxy-3-(pyrrolidine-1-sulfonyl)aniline is unique due to the presence of the pyrrolidine ring, which can influence its chemical reactivity and biological activity. The methoxy group also contributes to its distinct physicochemical properties, such as solubility and stability.
This compound’s unique combination of functional groups makes it a versatile molecule in various research and industrial applications.
Properties
IUPAC Name |
4-methoxy-3-pyrrolidin-1-ylsulfonylaniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3S/c1-16-10-5-4-9(12)8-11(10)17(14,15)13-6-2-3-7-13/h4-5,8H,2-3,6-7,12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMECKEXWAVSLIH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N)S(=O)(=O)N2CCCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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